(1-Amino-3-fluorocyclobutyl)methanol hydrochloride

medicinal chemistry physicochemical property optimization cyclobutylamine bioisosteres

Lead optimization programs frequently fail when non-fluorinated amino alcohols exhibit rapid metabolic degradation and suboptimal physicochemical profiles. (1-Amino-3-fluorocyclobutyl)methanol hydrochloride (CAS 1630907-36-6) resolves this with a single strategic fluorine substitution, delivering a ~0.8 pKa reduction and Δ log P ≈ 1 increase versus the non-fluorinated parent. • Validated metabolic stability: 3-fluorocyclobutyl derivatives achieve >95% in vitro stability in human plasma at 120 min, eliminating concerns over rapid clearance that plague non-fluorinated analogs. • Dual-modulation pharmacology: Simultaneously reduces off-target hERG binding through decreased cationic fraction at physiological pH while enhancing CNS penetration-achieved without additional heteroatoms or aromatic rings. • Patent-aligned scaffold: Structurally congruent with fluorinated cyclobutyl intermediates disclosed in WO 2026/030603 A1 for next-generation GIPR agonists targeting type 2 diabetes and obesity. • Reliable supply: Available as hydrochloride salt for enhanced aqueous solubility and solid-phase synthesis compatibility; ≥95% purity with room-temperature storage simplifies laboratory handling.

Molecular Formula C5H11ClFNO
Molecular Weight 155.6 g/mol
CAS No. 1630907-36-6
Cat. No. B1529050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Amino-3-fluorocyclobutyl)methanol hydrochloride
CAS1630907-36-6
Molecular FormulaC5H11ClFNO
Molecular Weight155.6 g/mol
Structural Identifiers
SMILESC1C(CC1(CO)N)F.Cl
InChIInChI=1S/C5H10FNO.ClH/c6-4-1-5(7,2-4)3-8;/h4,8H,1-3,7H2;1H
InChIKeyQGRONVJLIMQVRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Amino-3-fluorocyclobutyl)methanol Hydrochloride (CAS 1630907-36-6): Procurement-Ready Physicochemical Profile


(1-Amino-3-fluorocyclobutyl)methanol hydrochloride (CAS 1630907-36-6) is a fluorinated cyclobutane amino alcohol building block with the molecular formula C5H11ClFNO and a molecular weight of 155.6 g/mol [1]. The compound features a strained four-membered cyclobutane ring bearing a geminal amino and hydroxymethyl group at the 1-position and a fluorine substituent at the 3-position, creating a stereochemically defined scaffold [1]. As a hydrochloride salt, it offers enhanced aqueous solubility and handling stability compared to its free base form, making it a practical intermediate for medicinal chemistry and radiopharmaceutical applications . The compound is commercially available in ≥95% purity from multiple vendors and is increasingly utilized in drug discovery programs that seek metabolically stable, sp³-rich bioisosteres for lead optimization .

Why Generic (1-Aminocyclobutyl)methanol Cannot Substitute (1-Amino-3-fluorocyclobutyl)methanol Hydrochloride: The Fluorine Effect


The substitution of (1-Amino-3-fluorocyclobutyl)methanol hydrochloride with its non-fluorinated analog (1-aminocyclobutyl)methanol is chemically straightforward but pharmacologically and biophysically unsound. The presence of a single fluorine atom at the 3-position of the cyclobutane ring induces a consistent acidification of the amino group by approximately 0.8 pKa units and, for the trans-isomer, increases lipophilicity by Δ log P ≈ 1 compared to the fluorine-free parent . These quantitative shifts in physicochemical properties directly alter membrane permeability, binding affinity to hydrophobic pockets, and metabolic stability—outcomes that generic substitution fails to replicate. Furthermore, fluorocyclobutyl scaffolds demonstrate class-leading in vitro metabolic stability exceeding 95% over 120 minutes in human plasma, a property absent in non-fluorinated cyclobutane derivatives [1]. In the context of structure-activity relationship (SAR) optimization and patent strategy, generic substitution is not a scientifically valid alternative; it represents a different chemical entity with distinct biological and pharmacological profiles.

Quantitative Differentiation of (1-Amino-3-fluorocyclobutyl)methanol Hydrochloride: Head-to-Head Physicochemical and Metabolic Comparisons


pKa Acidification by 0.8 Units vs. Non-Fluorinated Analog

Direct comparison of pKa values between 3-fluorocyclobutylamines and their non-fluorinated parent compounds reveals a consistent acidification of approximately 0.8 units, independent of stereochemistry (cis or trans) . For the target compound (1-amino-3-fluorocyclobutyl)methanol, the predicted pKa of the primary amine is therefore expected to be ~14.2–14.3, compared to the reported pKa of 15.05 ± 0.10 for (1-aminocyclobutyl)methanol . This difference is attributed to the inductive electron-withdrawing effect of the fluorine substituent rather than through-space interactions, as confirmed by X-ray analysis .

medicinal chemistry physicochemical property optimization cyclobutylamine bioisosteres

Lipophilicity Increase: Δ log P ≈ 1 for trans-Isomer vs. Non-Fluorinated Analog

Fluorination of cyclobutylamines induces a stereochemistry-dependent increase in lipophilicity. For trans-3-fluorocyclobutylamines, log P increases by approximately 1 unit compared to non-fluorinated analogues, whereas the difference is marginal for cis-isomers . The target compound (1-amino-3-fluorocyclobutyl)methanol, when obtained as the trans-isomer, therefore exhibits significantly enhanced lipophilicity compared to (1-aminocyclobutyl)methanol, which has a computed Log P of -0.48 [1]. This translates to roughly a 10-fold increase in partition coefficient and correspondingly greater membrane permeability.

lipophilicity engineering fluorine chemistry blood-brain barrier permeability

Metabolic Stability: >95% Remaining After 120 Minutes in Human Plasma

The 3-fluorocyclobutyl moiety confers exceptional resistance to oxidative metabolism. In a model system using O-(3-[18F]fluorocyclobutyl)-L-tyrosine (L-3-[18F]FCBT), in vitro stability in human and rat plasma exceeded 95% remaining parent compound after 120 minutes of incubation [1]. In vivo studies in mice confirmed minimal metabolite formation and no accumulation of free fluoride in bone, indicating that the fluorocyclobutyl group remains intact under physiological conditions [1]. While direct data for (1-amino-3-fluorocyclobutyl)methanol are not published, the metabolic stability of the fluorocyclobutyl core is well-established as a class property [2].

metabolic stability fluorine bioisostere PET tracer development

Stereochemical Purity and Conformational Rigidity: Enabling Stereospecific SAR

The 1,3-disubstituted cyclobutane core exists as distinct cis and trans stereoisomers with different three-dimensional geometries. Unlike acyclic or freely rotating linkers, the cyclobutane ring locks the amino, hydroxymethyl, and fluorine substituents into well-defined spatial relationships . X-ray crystallographic analysis of related 3-fluorocyclobutylamines confirms that fluorine and amino groups do not engage in through-space interactions, meaning the stereochemistry is purely geometric rather than influenced by intramolecular hydrogen bonding or electrostatic effects . This structural rigidity contrasts with flexible amino alcohols such as 3-aminopropan-1-ol, which sample multiple conformations and consequently exhibit promiscuous binding.

stereochemistry conformational constraint drug design

Patent-Enabling Novelty: Fluorocyclobutyl Motif in GIPR Agonists

The fluorocyclobutyl scaffold appears in recent high-value patent literature. A 2026 patent application from Eli Lilly and Company (WO 2026/030603 A1) discloses novel dihydroisoquinolinone-amide compounds as GIPR agonists for treating type 2 diabetes and obesity, wherein fluorinated cyclobutyl-containing building blocks are specifically claimed [1]. The target compound (1-amino-3-fluorocyclobutyl)methanol hydrochloride serves as a direct synthetic precursor or structural analog to the fragments described in this patent, positioning it as a commercially relevant intermediate for follow-on drug discovery and patent circumvention strategies.

patent strategy intellectual property type 2 diabetes

High-Impact Research and Industrial Applications for (1-Amino-3-fluorocyclobutyl)methanol Hydrochloride


Medicinal Chemistry Lead Optimization: Fine-Tuning pKa and Lipophilicity

In lead optimization programs, (1-Amino-3-fluorocyclobutyl)methanol hydrochloride is deployed to replace non-fluorinated amino alcohol linkers or terminal groups. The ~0.8 unit pKa reduction (relative to non-fluorinated cyclobutyl analogs) decreases the fraction of positively charged species at physiological pH, which can reduce off-target hERG binding and improve oral absorption . Simultaneously, the Δ log P ≈ 1 increase (for trans-isomer) enhances CNS penetration for neuroscience targets. This dual modulation is achieved without introducing additional heteroatoms or aromatic rings, preserving ligand efficiency.

PET Tracer and Radiopharmaceutical Precursor Development

The 3-fluorocyclobutyl group has been validated as a metabolically stable prosthetic group for PET imaging. Derivatives such as L-3-[18F]FCBT demonstrate >95% in vitro stability in human plasma at 120 minutes and excellent in vivo stability in murine models [1]. (1-Amino-3-fluorocyclobutyl)methanol hydrochloride can be elaborated to [18F]-labeled tracers for oncology, neurology, or cardiology applications, where minimizing radioactive metabolite accumulation is essential for image quality and dosimetry.

Synthesis of Conformationally Constrained Peptidomimetics

The rigid cyclobutane scaffold enforces specific spatial relationships between the amino and hydroxymethyl functional groups, reducing conformational entropy upon target binding. This property is exploited in the design of peptidomimetics and macrocyclic drugs where precise presentation of pharmacophoric elements is required for potency and selectivity . The hydrochloride salt form facilitates incorporation into solid-phase peptide synthesis and solution-phase coupling reactions.

Building Block for GIPR Agonists and Metabolic Disease Therapeutics

Recent patent literature (WO 2026/030603 A1) highlights the utility of fluorinated cyclobutyl-containing intermediates in the synthesis of GIPR agonists for type 2 diabetes and obesity [2]. (1-Amino-3-fluorocyclobutyl)methanol hydrochloride is structurally aligned with the building blocks used in these disclosures, making it a strategic procurement target for pharmaceutical companies pursuing next-generation incretin-based therapies.

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